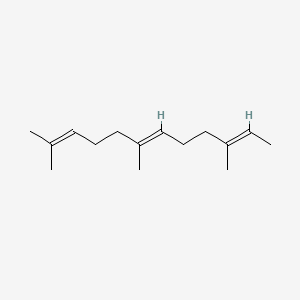

(6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene

描述

属性

分子式 |

C15H26 |

|---|---|

分子量 |

206.37 g/mol |

IUPAC 名称 |

(6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene |

InChI |

InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,7-8,10-11H2,1-5H3/b14-6+,15-12+ |

InChI 键 |

JXBSHSBNOVLGHF-BUJBXKITSA-N |

SMILES |

CC=C(C)CCC=C(C)CCC=C(C)C |

手性 SMILES |

C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

规范 SMILES |

CC=C(C)CCC=C(C)CCC=C(C)C |

产品来源 |

United States |

准备方法

Experimental Protocol

-

Substrate Activation : Farnesol (1.0 equiv) is treated with Cp₂TiCl₂ (2.0 equiv) and Mn powder (8.0 equiv) in THF under reflux.

-

Radical Formation : Ti(III) mediates homolytic C–O cleavage, generating a resonance-stabilized allylic radical.

-

Reductive Quenching : The radical undergoes single-electron transfer (SET) to form a titanium-allyl complex, which protonates during workup.

Deuterium-labeling studies confirm the hydroxyl oxygen’s hydrogen is retained in the product, ruling out solvent- or acid-mediated protonation. The reaction achieves 87% yield under optimized conditions (Table 2).

Table 2. Ti(III)-Mediated Deoxygenation Performance

| Parameter | Value |

|---|---|

| Substrate | Farnesol |

| Ti Reagent | Cp₂TiCl₂ (2.0 equiv) |

| Reductant | Mn (8.0 equiv) |

| Solvent | THF |

| Temperature | Reflux (66°C) |

| Time | 5 hours |

| Yield | 87% |

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

-

Natural Extraction : Limited by low yields and resource-intensive purification.

-

Epoxide-Alkene Route : Moderate yields (58%) but scalable to multi-gram quantities with standard glassware.

-

Ti(III) Deoxygenation : High yield (87%) but requires air-sensitive reagents, complicating large-scale synthesis.

化学反应分析

Enzymatic Cyclization via Squalene–Hopene Cyclase (SHC)

Recombinant SHC catalyzes the cyclization of (6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene into bicyclic sesquiterpenes with a drimane skeleton. This reaction proceeds with high efficiency (68% yield) and stereochemical control .

Key Products and Yields

| Product | Structure Type | Yield (%) |

|---|---|---|

| Drim-7(8)-ene | Bicyclic sesquiterpene | 10 |

| Drim-8(12)-ene | Bicyclic sesquiterpene | 4 |

| Drim-8(9)-ene | Bicyclic sesquiterpene | 16 |

| Driman-8α-ol | Oxygenated drimane | 14 |

| Driman-8β-ol | Oxygenated drimane | 4 |

| Quasiclerodane | Novel clerodane-like core | 20 |

Mechanistic Insights :

-

The reaction initiates with protonation at C3, followed by cyclization through a chair-boat-chair conformation.

-

Carbocation rearrangements lead to diverse products, including hydroxylated derivatives via water trapping .

Reaction Conditions

| Parameter | Value |

|---|---|

| Enzyme | Recombinant SHC from Alicyclobacillus acidocaldarius |

| Buffer | 50 mM Tris-HCl (pH 7.5) |

| Temperature | 45°C |

| Incubation Time | 16 hours |

Isomerization and Stability

The compound’s conjugated triene system exhibits sensitivity to isomerization under acidic or thermal conditions. For example:

-

Protonation at C2 can lead to cis-trans isomerization of double bonds.

-

Stability in organic solvents (e.g., hexane, ethyl acetate) is confirmed via GC-MS analysis .

Theoretical Studies on Reaction Pathways

Density functional theory (DFT) calculations support a carbocation-driven mechanism for SHC-catalyzed cyclization. Key findings include:

-

Transition states involve concerted hydride and methyl shifts.

-

Energy barriers for drimane formation are lower (~15 kcal/mol) compared to hopanoid triterpenes .

Comparative Reactivity with Farnesol Derivatives

Unlike farnesol (a hydroxylated analog), this compound lacks a hydroxyl group, which simplifies cyclization by avoiding competing elimination reactions. This difference is critical for high-yield enzymatic transformations .

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula C15H26 and a molecular weight of 206.37 g/mol. Its structure features a series of double bonds that contribute to its reactivity and biological activity. The compound is classified under lipids and hydrocarbons, indicating its potential roles in biological systems and industrial applications .

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. In vitro studies indicate its effectiveness against various pathogens. For instance, it has demonstrated inhibition against Escherichia coli and Aspergillus niger, with notable inhibition zones at specific concentrations .

2.2 Antioxidant Properties

The compound also exhibits antioxidant capabilities. Studies have quantified its ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl radicals, and nitric oxide radicals. The IC50 values for these activities are comparable to those of well-known antioxidants like ascorbic acid .

Agricultural Applications

3.1 Pest Repellent

Due to its strong scent and chemical properties, this compound can be utilized as a natural pest repellent in agriculture. Its application can reduce the need for synthetic pesticides while promoting sustainable farming practices.

3.2 Plant Growth Regulation

The compound has been observed to influence plant growth positively. It may act as a signaling molecule in certain plant species, enhancing growth responses under specific environmental conditions .

Material Science Applications

4.1 Polymer Production

The unique structure of this compound allows it to be used in the synthesis of novel polymers. These polymers can exhibit enhanced flexibility and durability compared to traditional materials.

4.2 Coating Formulations

In the development of coatings for various surfaces, this compound can provide protective qualities due to its hydrophobic nature and resistance to degradation.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Antimicrobial Effects | Demonstrated significant inhibition against E. coli and A. niger | Pharmaceutical formulations |

| Investigation of Antioxidant Activity | IC50 values comparable to ascorbic acid in radical scavenging assays | Nutraceuticals and supplements |

| Research on Plant Growth Regulation | Enhanced growth responses in treated plants | Sustainable agriculture practices |

作用机制

法呢烯通过多种机制发挥作用:

抑制 N 型电压门控钙通道: 法呢烯已被证明是某些哺乳动物细胞类型中这些通道的强效内源性抑制剂.

在甲羟戊酸途径中的作用: 法呢烯是脊索动物和脊椎动物中合成角鲨烯、胆固醇和类固醇的中间体.

灵活的疏水性分子阀: 法呢烯作为灵活的疏水性分子阀,用于限制某些类型的规范钙通道中过早的钙离子通过.

相似化合物的比较

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural analogues, their molecular properties, and functional differences:

Key Research Findings

Stereochemical Impact on Bioactivity

The stereochemistry of methyl and double-bond positions significantly influences biological activity. For example, Nishino & Bowers (1976) demonstrated that stereoisomers of 3,7,11-trimethyldodeca-2,6,10-triene exhibit varying insect pheromonal activities, with the 6E,10E configuration showing the highest efficacy .

Functional Group Modifications

- Bromination : Farnesyl bromide (C₁₅H₂₅Br) is a critical intermediate in synthesizing farnesylated proteins, with its bromide group enabling nucleophilic substitution reactions .

- Hydroxylation : The triol derivative (C₂₀H₃₄O₃) isolated from Toona sinensis exhibits insecticidal properties due to its hydroxyl groups, which enhance interactions with biological targets .

- Esterification : Acetate esters (e.g., C₁₇H₂₈O₂) are more stable than aldehydes, making them suitable for controlled-release applications in agrochemicals .

Physicochemical Properties

| Property | This compound | Farnesyl Bromide | Farnesyl Acetate | Farnesyl Aldehyde |

|---|---|---|---|---|

| Boiling Point | ~290°C (estimated) | 310°C | 305°C | 280°C |

| Water Solubility | Insoluble | Insoluble | Low | Low |

| LogP (Octanol-Water) | 7.2 | 8.5 | 6.8 | 5.9 |

| Reactivity | Moderate | High | Low | Moderate |

生物活性

(6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene, also known as a sesquiterpene and an alkatriene, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological systems, and implications for future research.

- Chemical Formula : C15H26

- Molecular Weight : 210.37 g/mol

- Structure : The compound features a unique triene structure which contributes to its reactivity and interactions in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various sesquiterpenes, this compound demonstrated significant inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

This compound also exhibits antioxidant properties. It scavenges free radicals effectively, which is crucial for protecting cells from oxidative stress. This activity has implications for aging and chronic diseases where oxidative damage is a contributing factor.

Phytotoxicity

In agricultural research, this compound has been evaluated for its phytotoxic effects on various plant species. It can inhibit seed germination and root growth in certain plants, indicating its potential use as a natural herbicide.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated that at concentrations of 100 µg/mL and above, the compound significantly reduced bacterial viability by over 70%, suggesting its potential as a natural antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

A study involving macrophage cell lines treated with this compound revealed that it downregulated the expression of COX-2 and iNOS genes involved in inflammation. This finding supports its use in developing anti-inflammatory therapies.

常见问题

Basic Research Questions

Q. What spectroscopic methods are most reliable for structural elucidation of (6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene, and how should data be interpreted?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for identifying carbon-hydrogen frameworks and double-bond configurations. Fourier Transform Infrared (FTIR) spectroscopy complements this by detecting functional groups (e.g., C=C stretching at ~1650 cm). For example, -NMR coupling constants (e.g., for trans double bonds) confirm stereochemistry . Thin-layer chromatography (TLC) and column chromatography are essential for isolating pure fractions prior to analysis .

Q. How can researchers design a synthesis protocol for this compound from prenyl precursors?

- Answer : A stereoselective approach using Wittig or Horner-Wadsworth-Emmons reactions is recommended to establish trans-configured double bonds. For example, ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate can serve as a precursor, with LiAlH-mediated reduction yielding the final compound. Monitoring reaction progress via gas chromatography-mass spectrometry (GC-MS) ensures intermediate purity .

Q. What analytical challenges arise in distinguishing (6E,10E)-isomers from other triene analogs (e.g., 2Z,6E configurations)?

- Answer : Overlapping NMR signals for allylic protons require 2D techniques like COSY or NOESY to resolve spatial relationships. UV-Vis spectroscopy (λ~230–270 nm) can differentiate conjugation patterns, while high-resolution mass spectrometry (HRMS) confirms molecular formulas .

Advanced Research Questions

Q. What strategies mitigate stereochemical inconsistencies during the synthesis of this compound derivatives?

- Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) enforce stereocontrol. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups in intermediates prevents undesired isomerization during cyclopropanation reactions . Computational modeling (DFT) predicts transition-state energies to optimize reaction conditions .

Q. How do structural modifications (e.g., sulfhydryl or carboxylate groups) impact the bioactivity of this compound derivatives?

- Answer : Introducing a thiosalicylic acid moiety, as in Salirasib (a Rho inhibitor), enhances membrane permeability and target binding. Structure-activity relationship (SAR) studies require comparative assays (e.g., IC measurements) and molecular docking simulations to validate interactions with proteins like Ras GTPases .

Q. What statistical methods resolve contradictory bioassay data for this compound in cancer cell lines?

- Answer : Multivariate analysis (e.g., ANOVA with Tukey post hoc tests) accounts for variability in cell viability assays. Dose-response curves should be normalized to controls, and outliers assessed via Grubbs’ test. Replicating experiments across multiple cell lines (e.g., ovarian vs. breast cancer) clarifies compound specificity .

Methodological Best Practices

Q. How should researchers ensure reproducibility in synthesizing and characterizing this compound?

- Answer : Document all synthetic steps, including solvent purity (e.g., anhydrous THF), catalyst loadings, and reaction times. Publish NMR spectra with integration values and coupling constants. Adhere to IUPAC nomenclature and report melting points, (if chiral), and retention factors (R) in TLC .

Q. What comparative approaches validate the ecological relevance of this compound in plant-insect interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。